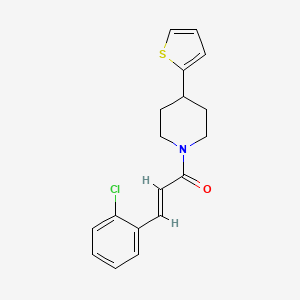

(E)-3-(2-chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one

Description

The compound (E)-3-(2-chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (prop-2-en-1-one backbone) substituted with a 2-chlorophenyl group at the β-position and a 4-(thiophen-2-yl)piperidine moiety at the α-position. Its structure combines aromatic, heterocyclic, and tertiary amine components, which may enhance electronic delocalization and biological activity. Chalcones are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties, with structural modifications influencing potency and selectivity .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNOS/c19-16-5-2-1-4-14(16)7-8-18(21)20-11-9-15(10-12-20)17-6-3-13-22-17/h1-8,13,15H,9-12H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHINDKJFWDRLOH-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:

Formation of the enone system: This can be achieved through a Claisen-Schmidt condensation reaction between 2-chlorobenzaldehyde and 4-(thiophen-2-yl)piperidin-1-yl)acetone under basic conditions.

Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired enone in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The enone system can be oxidized to form epoxides or other oxidized derivatives.

Reduction: The enone can be reduced to the corresponding alcohol or alkane.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols or alkanes.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Material Science: The compound’s conjugated system makes it a candidate for use in organic electronics or as a building block for advanced materials.

Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The conjugated system allows for potential interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Computational and Crystallographic Insights

- Docking Scores: Thiophene-containing chalcones (e.g., ) show favorable docking scores (-6.388 to -8.825) for kinase targets, comparable to flavonols .

- Crystal Packing : Analogues like (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one () exhibit O–H···O hydrogen bonding, while the target’s thiophene may engage in S···π interactions .

Q & A

Q. What are the recommended synthetic routes for (E)-3-(2-chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the enone core via Knoevenagel condensation between 2-chlorobenzaldehyde and a ketone precursor under basic conditions (e.g., KOH/ethanol, 0–50°C, 2–3 hours) .

- Step 2 : Introduction of the piperidine-thiophene moiety via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis or solvent-free conditions can enhance yield (70–85%) and reduce reaction time .

- Optimization : Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (reflux for stability), and catalysts (e.g., Pd for cross-coupling). Purity is validated via HPLC (>95%) .

Q. How is the stereochemical configuration (E/Z) of the α,β-unsaturated ketone confirmed?

Q. What pharmacological screening strategies are used to assess bioactivity?

- In vitro assays :

- Structural analogs : Comparative studies with halogen-substituted derivatives (e.g., 4-fluoro vs. 2-chloro) to correlate substituent effects with activity .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity and pharmacokinetics?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr830) form hydrogen bonds with the carbonyl and thiophene groups .

- DFT calculations : B3LYP/6-311+G(d,p) basis set to optimize geometry, calculate HOMO-LUMO gaps (~4.5 eV), and predict reactivity .

- ADMET prediction : SwissADME or pkCSM for bioavailability (%ABS >60), CYP450 metabolism, and toxicity alerts .

Q. How to resolve contradictions in reported pharmacological data across structural analogs?

Q. What retrosynthetic strategies improve pathway efficiency for scale-up?

- Disconnection approach :

- Core enone : Derived from Claisen-Schmidt condensation (2-chlorobenzaldehyde + acetylpiperidine).

- Piperidine-thiophene : Synthesized via Buchwald-Hartwig amination or SNAr reactions (yield >75% with Pd(OAc)₂/Xantphos) .

- Green chemistry : Solvent-free microwave synthesis reduces waste (E-factor <10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.